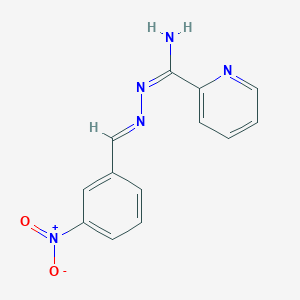
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide, also known as DCNB, is a chemical compound that has been extensively used in scientific research due to its unique properties. DCNB is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP).
作用機序
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide acts as a competitive inhibitor of PDE, binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This results in an accumulation of cAMP and cGMP, which can activate downstream signaling pathways and modulate cellular functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide depend on the specific cell type and signaling pathways involved. In general, 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. It can also modulate neurotransmitter release and synaptic plasticity in the brain, making it a potential therapeutic target for neurological disorders such as depression and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide in lab experiments is its specificity for PDE inhibition. This allows researchers to investigate the role of PDE in various cellular processes without interfering with other signaling pathways. However, 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide is also known to have off-target effects on other enzymes and ion channels, which can complicate data interpretation. Additionally, the high potency of 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide can make it difficult to control the dose and avoid toxicity in vivo.
将来の方向性
There are several future directions for research on 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide. One area of interest is the development of more selective PDE inhibitors that can target specific isoforms of the enzyme. This could lead to more effective therapies for diseases such as heart failure and asthma, which are known to involve specific PDE isoforms. Another direction is the investigation of the role of PDE in neurological disorders, particularly in the context of synaptic plasticity and learning and memory. Finally, the potential use of 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide as a tool for gene expression regulation and epigenetic modification is an area of active research.
合成法
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide can be synthesized by the reaction between 2,3-dichlorobenzoic acid and 4-chloro-3-nitroaniline in the presence of thionyl chloride. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide has been widely used in scientific research as a tool to investigate the role of PDE in various physiological and pathological processes. It has been shown to inhibit PDE activity in a dose-dependent manner, leading to an increase in intracellular levels of cAMP and cGMP. This, in turn, can have a wide range of effects on cellular signaling pathways, including regulation of ion channels, gene expression, and cell proliferation.
特性
IUPAC Name |
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-9-5-4-7(6-11(9)18(20)21)17-13(19)8-2-1-3-10(15)12(8)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVNVDBIMOHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)



![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)



![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)